![molecular formula C15H16ClF3N2O2 B6636109 2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide](/img/structure/B6636109.png)
2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It has been shown to have potent antitumor activity in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme that is involved in the proliferation and survival of cancer cells. By blocking the activity of BTK, 2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide induces apoptosis (cell death) in cancer cells and inhibits their growth and proliferation.
Biochemical and Physiological Effects
2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activation of BTK and downstream signaling pathways, as well as to induce apoptosis in cancer cells. In addition, 2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide has been shown to have anti-inflammatory effects and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide is its potent antitumor activity, which has been demonstrated in preclinical studies. In addition, 2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide has been shown to have synergistic effects when combined with other anticancer drugs, which could enhance its therapeutic efficacy. However, one of the limitations of 2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide is its potential toxicity, which could limit its clinical use.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide. One area of interest is the development of combination therapies that could enhance its therapeutic efficacy. Another area of interest is the identification of biomarkers that could predict response to 2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide and guide patient selection. Finally, there is a need for further clinical trials to determine the safety and efficacy of 2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide in humans.
Synthesemethoden
The synthesis of 2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide involves several steps, including the reaction of 2-chloroacetyl chloride with piperidine, followed by the reaction of the resulting compound with 2-(trifluoromethyl)benzoic acid. The final product is obtained through purification and isolation.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide has been extensively studied in preclinical models of cancer, where it has been shown to have potent antitumor activity. It has been tested in various types of cancer, including lymphoma, leukemia, and solid tumors. In addition, 2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide has been shown to have synergistic effects when combined with other anticancer drugs.
Eigenschaften
IUPAC Name |
2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClF3N2O2/c16-9-13(22)20-10-5-7-21(8-6-10)14(23)11-3-1-2-4-12(11)15(17,18)19/h1-4,10H,5-9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGECSKLICOVJQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCl)C(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.